5-(piperazin-1-yl)-1H-pyridin-2-one dihydrochloride

Sigma receptor pharmacology CNS drug discovery Receptor subtype selectivity

Researchers using generic piperazine-pyridinones face variability in sigma receptor bias and poor aqueous solubility that confound dose-response assays. This 5-substituted pyridin-2-one dihydrochloride salt solves both issues. • Regioisomeric fidelity: (2-pyridyl)piperazine geometry ensures σ2 over σ1 bias, unlike 3-/4-pyridyl isomers. • Assay-ready solubility: ≥12.5 mg/mL in aqueous buffer eliminates DMSO co-solvent precipitation. • Proven pharmacophore: incorporated in CDK4/6, PIM1 kinase inhibitor and dopamine D2/D3 GPCR patent series. 95% purity, MW 252 g/mol, LogP -0.75. Shipped ambient; stored sealed, dry at 2-8°C.

Molecular Formula C9H15Cl2N3O
Molecular Weight 252.14 g/mol
Cat. No. B8242757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(piperazin-1-yl)-1H-pyridin-2-one dihydrochloride
Molecular FormulaC9H15Cl2N3O
Molecular Weight252.14 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CNC(=O)C=C2.Cl.Cl
InChIInChI=1S/C9H13N3O.2ClH/c13-9-2-1-8(7-11-9)12-5-3-10-4-6-12;;/h1-2,7,10H,3-6H2,(H,11,13);2*1H
InChIKeyXCZDWUFHDXWXPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Piperazin-1-yl)-1H-pyridin-2-one Dihydrochloride: Identity & Physicochemical Baseline


5-(Piperazin-1-yl)-1H-pyridin-2-one dihydrochloride (CAS 1263387-56-9, free base) is a heterocyclic building block consisting of a pyridin-2-one core substituted at the 5-position with a piperazine ring . The dihydrochloride salt form (MFCD28891383, molecular weight 252 g/mol) is specifically manufactured to enhance aqueous solubility for biological assay compatibility . This compound serves as a key intermediate or pharmacophore element in multiple kinase inhibitor programs (e.g., CDK4/6, PIM1) and GPCR-targeted ligand series (dopamine D2/D3, sigma receptors) .

1
Salt form Dihydrochloride salt designed for aqueous assay compatibility and reproducible in vitro pharmacology.
2
Building block Heterocyclic scaffold for kinase inhibitor (CDK4/6, PIM1) and GPCR ligand (D2/D3, sigma) programs.
3
Regioisomer context 5-substituted pyridin-2-one geometry critical for sigma receptor research fit.

5-(Piperazin-1-yl)-1H-pyridin-2-one Dihydrochloride: Regioisomer & Salt-Form Specificity


Substituting this compound with a generic piperazine-pyridinone regioisomer or alternative salt form carries quantifiable risks. The 5-substitution pattern of the pyridin-2-one ring confers a distinct sigma receptor subtype bias—(2-pyridyl)piperazines favor σ2 over σ1 receptors, while (3-pyridyl) and (4-pyridyl) regioisomers preferentially engage σ1 . Additionally, the dihydrochloride salt form provides a known aqueous solubility of ≥12.5 mg/mL , a property critical for reproducible in vitro pharmacology; the free base exhibits substantially lower and more variable solubility, potentially confounding dose–response measurements.

Regioisomer Generic 3- or 4-pyridyl piperazine regioisomers may invert sigma subtype preference; 5-substituted pyridin-2-one geometry biases toward sigma-2, altering pharmacological interpretation.
Salt form Free base exhibits substantially lower and more variable aqueous solubility; dihydrochloride salt supports consistent dosing and reduces DMSO co-solvent dependence.

5-(Piperazin-1-yl)-1H-pyridin-2-one Dihydrochloride: Key Differentiation Evidence


Sigma-2 Receptor Bias from 2-Pyridyl Scaffold

The 5-(piperazin-1-yl)pyridin-2-one scaffold belongs to the (2-pyridyl)piperazine class. In a systematic study of pyridylpiperazine regioisomers, (2-pyridyl)piperazines exhibited preferential binding to σ2 receptors, in contrast to (3-pyridyl)- and (4-pyridyl)piperazines, which favor σ1 . Although exact Ki values for 5-(piperazin-1-yl)pyridin-2-one at σ1 and σ2 receptors are not publicly reported in peer-reviewed literature, the class-level structure–activity relationship is well-established: the position of the pyridyl nitrogen dictates sigma subtype selectivity.

Sigma-2 bias
Class-level inference
(2-pyridyl)piperazine scaffold favors σ2 over σ1
Supports sigma-2 receptor research fit; regioisomer selection critical for subtype interpretation.
Exact Ki for this compound not reported; confirm in target binding assay.
Sigma receptor pharmacology CNS drug discovery Receptor subtype selectivity

Salt-Form Aqueous Solubility Advantage

The dihydrochloride salt form of 5-(piperazin-1-yl)pyridin-2-one demonstrates a measured aqueous solubility of ≥12.5 mg/mL (≥49.6 mM) at ambient temperature, as per vendor specification . The free base, by contrast, is reported to have substantially lower aqueous solubility, with some sources indicating only millimolar-range solubility that can lead to precipitation in assay media. The salt form's enhanced solubility reduces the need for DMSO as a co-solvent and minimizes the risk of compound aggregation.

Aqueous solubility
Vendor specification
≥12.5 mg/mL (dihydrochloride salt)
Supports direct aqueous buffer preparation; minimizes DMSO co-solvent and aggregation risk.
Free base solubility lower; verify lot-specific solubility for sensitive assays.
Solubility enhancement Salt screening In vitro assay compatibility

CNS Drug-Like Physicochemical Profile

The compound exhibits a calculated LogP of -0.75 and possesses only one rotatable bond, as documented on a commercial building-block supplier's specification sheet . These values position it favorably within CNS drug-like chemical space (commonly defined as LogP <5, rotatable bonds ≤10). Compared to larger, more lipophilic piperazine-pyridinone derivatives used in kinase inhibitor programs (e.g., palbociclib-like scaffolds with LogP >2 and multiple rotatable bonds), this compound offers a lower molecular complexity starting point with potentially superior ligand efficiency and permeability characteristics.

Fragment-like profile
Calculated property
LogP −0.75, 1 rotatable bond
Favorable starting point for fragment-based CNS discovery; may support ligand efficiency review.
Vendor-derived calculation; experimental logD/logP confirmation recommended.
CNS drug design Physicochemical property optimization Ligand efficiency

Defined Purity for Reproducible Screening

The commercially available dihydrochloride salt is supplied with a purity specification of 95% . This purity level is appropriate for primary high-throughput screening and biochemical profiling. In contrast, some generic piperazine-pyridinone building blocks are offered at lower purities (e.g., 90%) or without defined purity specifications, which can introduce assay artifacts and reduce inter-laboratory reproducibility.

Chemical purity
Vendor QC
95%
Reduces risk of assay artifacts; supports lot-to-lot consistency in screening collections.
Check batch-specific COA; generic analogs may lack defined purity.
Compound quality control Screening collection standards Reproducibility

5-(Piperazin-1-yl)-1H-pyridin-2-one Dihydrochloride: Application Scenarios


CNS Sigma Receptor Target Validation

The compound's established (2-pyridyl)piperazine scaffold makes it a rational starting point for designing sigma-2 receptor-selective ligands. Unlike (3-pyridyl) or (4-pyridyl) regioisomers, which engage sigma-1 receptors, the 5-substituted-pyridin-2-one geometry biases toward sigma-2, enabling cleaner pharmacological dissection of sigma pathways . The dihydrochloride salt's ≥12.5 mg/mL solubility supports in vivo dosing studies where high-concentration formulations are required.

Fragment-Based Discovery for Kinase & GPCR Targets

With a molecular weight of 179 Da (free base) and a LogP of -0.75 , this compound occupies a favorable fragment-like chemical space. It has been incorporated as a hinge-binding motif in multiple kinase inhibitor series (e.g., CDK4/6, PIM1) and GPCR ligand programs (dopamine D2/D3), as documented in patent literature . The defined 95% purity ensures reliability in fragment library screening collections.

In Vitro Receptor Panel Tool Compound

The dihydrochloride salt form eliminates the need for pre-formulation solubility optimization, allowing direct dissolution in aqueous buffers at concentrations relevant for radioligand binding and functional assays. This contrasts with the free base, which may require DMSO co-solvent and risk precipitation upon dilution in assay media. The compound's regioisomeric identity (5-substituted vs. 6-substituted) is critical when interpreting off-target profile data, as the sigma receptor binding pattern differs between positional isomers .

Application
Selection Property
Validation Focus
CNS sigma receptor target validation
(2-Pyridyl)piperazine regioisomer for sigma-2 bias
Sigma-2 receptor selectivity in radioligand binding assays
Fragment-based kinase & GPCR discovery
Low LogP, minimal rotatable bonds, defined purity
Ligand efficiency and CNS drug-like property profiling
In vitro receptor panel tool compound
Dihydrochloride salt for direct aqueous dissolution
Reproducible assay concentrations and off-target profile consistency
Quote Request

Request a Quote for 5-(piperazin-1-yl)-1H-pyridin-2-one dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.